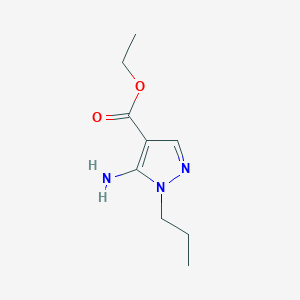
1-Ethyl-1H-imidazole-4,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1H-imidazole-4,5-dicarbonitrile is an organic compound with the molecular formula C7H6N4 It is characterized by the presence of an imidazole ring substituted with ethyl and dicarbonitrile groups
Mécanisme D'action
Mode of Action
It’s known that imidazole derivatives often interact with their targets via hydrogen bonding, given the presence of the imidazole ring .
Biochemical Pathways
The specific biochemical pathways affected by 1-Ethyl-1H-imidazole-4,5-dicarbonitrile are currently unknown. Imidazole derivatives are known to be involved in a variety of biological processes, but further studies are needed to elucidate the specific pathways affected by this compound .
Pharmacokinetics
The compound is very soluble, which may influence its distribution and excretion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity. For this compound, it is recommended to be stored in a dry room at normal temperature , suggesting that moisture and high temperatures may affect its stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-imidazole-4,5-dicarbonitrile can be synthesized through the reaction of 1-ethylimidazole with cyanogen bromide under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile and is carried out at room temperature. The product is then purified through recrystallization to obtain a high-purity compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; room temperature.
Reduction: Lithium aluminum hydride; reflux conditions.
Substitution: Amines, thiols; solvent such as acetonitrile; room temperature.
Major Products Formed:
- Oxidized imidazole derivatives.
- Reduced imidazole compounds.
- Substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-Ethyl-1H-imidazole-4,5-dicarbonitrile has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
1-Ethyl-1H-imidazole-4,5-dicarbonitrile can be compared with other similar compounds, such as:
1-Methyl-1H-imidazole-4,5-dicarbonitrile: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-1H-imidazole-4,5-dicarbonitrile: Contains a propyl group, leading to variations in solubility and chemical behavior.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
1-ethylimidazole-4,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-11-5-10-6(3-8)7(11)4-9/h5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFSTXGDSLCINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=C1C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2779335.png)
![2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2779336.png)


![2-(propan-2-yl)-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2779343.png)

![N-{1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-yl}prop-2-enamide](/img/structure/B2779345.png)



![N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2779354.png)
![5-ethoxy-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2779355.png)
![2-[(4-ethylcyclohexyl)formamido]-N-[(furan-2-yl)methyl]-3-methylbutanamide](/img/structure/B2779356.png)

